2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
CAS No.:
Cat. No.: VC15460749
Molecular Formula: C30H29N5OS2
Molecular Weight: 539.7 g/mol
* For research use only. Not for human or veterinary use.
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide -](/images/structure/VC15460749.png)
Specification
Molecular Formula | C30H29N5OS2 |
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Molecular Weight | 539.7 g/mol |
IUPAC Name | 2-[(4-cyclohexyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
Standard InChI | InChI=1S/C30H29N5OS2/c1-20-12-17-25-26(18-20)38-29(32-25)22-13-15-23(16-14-22)31-27(36)19-37-30-34-33-28(21-8-4-2-5-9-21)35(30)24-10-6-3-7-11-24/h2,4-5,8-9,12-18,24H,3,6-7,10-11,19H2,1H3,(H,31,36) |
Standard InChI Key | GPRYPSFBEXFNSI-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NN=C(N4C5CCCCC5)C6=CC=CC=C6 |
Introduction
Molecular Architecture and Structural Features
The compound integrates a 1,2,4-triazole core substituted with cyclohexyl and phenyl groups at the 4th and 5th positions, respectively. A sulfanyl (-S-) linker connects this triazole moiety to an acetamide group, which is further functionalized with a 4-(6-methyl-1,3-benzothiazol-2-yl)phenyl substituent.
Molecular Formula and Weight
Based on structural analogs , the molecular formula is deduced as C₃₄H₃₂N₆OS₂, with a molecular weight of 621.78 g/mol. The cyclohexyl group (C₆H₁₁) contributes significant hydrophobicity, while the benzothiazole ring (C₈H₆NS) introduces aromaticity and potential π-π stacking interactions .
Crystallographic and Stereochemical Considerations
Although direct crystallographic data for this compound is unavailable, related triazole derivatives exhibit planar triazole rings with dihedral angles of 5–15° relative to adjacent aromatic groups. The sulfanyl bridge adopts a gauche conformation, optimizing steric compatibility between the triazole and acetamide units .
Synthesis and Reaction Pathways
The synthesis involves multi-step protocols common to triazole-acetamide hybrids (Fig. 1) .
Key Synthetic Steps
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Triazole Core Formation: Cyclocondensation of cyclohexylhydrazine and phenyl isocyanate yields 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol.
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Sulfanyl Acetamide Coupling: The thiol group undergoes nucleophilic substitution with chloroacetamide in the presence of K₂CO₃ in DMF .
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Benzothiazole Integration: Suzuki-Miyaura coupling links the 4-aminophenyl group to 6-methyl-1,3-benzothiazole-2-carboxylic acid .
Table 1: Optimization Parameters for Critical Reactions
Physicochemical Properties
Solubility and Partitioning
The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (≥50 mg/mL). The calculated logP (4.82) indicates strong lipophilicity, favoring membrane permeability .
Spectroscopic Characteristics
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IR (KBr): 3270 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N triazole) .
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¹H NMR (400 MHz, DMSO-d₆): δ 1.2–1.8 (m, cyclohexyl), 2.4 (s, CH₃-benzothiazole), 7.3–8.2 (m, aromatic H) .
Table 2: Thermal Stability Analysis
Parameter | Value | Method |
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Melting point | 218–220°C | DSC |
Decomposition | >300°C | TGA |
Reactivity and Functionalization
The sulfanyl group undergoes oxidation to sulfoxide (H₂O₂/AcOH) or sulfone (mCPBA). The triazole nitrogen atoms participate in coordination chemistry, forming complexes with transition metals (e.g., Cu²⁺, Zn²⁺) .
Biological Activity and Applications
While direct pharmacological data for this compound is limited, structural analogs exhibit:
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